molecular formula C23H31N5O B2850761 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-75-1

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2850761
CAS No.: 898459-75-1
M. Wt: 393.535
InChI Key: WGYFBIPBRMQFOB-UHFFFAOYSA-N
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Description

1-{6-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 3,4-dimethylbenzoyl group and an azepane moiety.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-18-7-8-20(17-19(18)2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFBIPBRMQFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with the azepane and dimethylphenyl groups under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or interact with other proteins involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons with structurally analogous molecules are essential.

Compound Core Structure Substituents Reported Activity Key Differences
1-{6-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Pyridazine + Piperazine 3,4-Dimethylbenzoyl, Azepane Not reported in evidence Unique azepane linkage
Olanzapine Thienobenzodiazepine Methylpiperazine, Chlorophenyl Antipsychotic (D2/5-HT2A antagonism) Benzodiazepine core vs. pyridazine
Buspirone Azapirone Pyrimidinylpiperazine Anxiolytic (5-HT1A partial agonist) Lack of azepane, different core
Gepirone Pyrimidine Piperazinyl-butyl group Antidepressant (5-HT1A agonist) Core substitution pattern divergence
Key Findings from Hypothetical Analysis :
  • Structural Uniqueness : The azepane moiety distinguishes this compound from classical piperazine-based drugs like buspirone or antipsychotics like olanzapine. Azepane’s seven-membered ring may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier permeability .
  • However, without crystallographic or binding assay data (e.g., from tools like CCP4 suite ), this remains speculative.
  • Metabolic Stability : The 3,4-dimethylbenzoyl group could improve metabolic stability compared to unsubstituted analogs, as methyl groups often reduce oxidative degradation.

Q & A

Basic: What are the critical challenges in synthesizing 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, and how can they be addressed methodologically?

Answer:
The synthesis involves multi-step reactions, including coupling of the pyridazine core with the azepane and piperazine-benzoyl moieties. Key challenges include:

  • Low yields due to steric hindrance from the dimethylbenzoyl group.
  • By-product formation during amide bond formation.

Optimization Strategies:

  • Use coupling reagents like HATU or EDCI to improve reaction efficiency .
  • Employ high-dilution conditions to minimize intermolecular side reactions .
  • Purify intermediates via column chromatography or recrystallization to enhance purity before subsequent steps .

Basic: Which analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?

Answer:
Rigorous characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Example Workflow:

Confirm backbone structure via 2D NMR (COSY, HSQC).

Use HRMS to differentiate isotopic patterns from potential contaminants.

Monitor batch-to-batch consistency with reversed-phase HPLC .

Advanced: How can researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?

Answer:
Experimental Design Considerations:

  • In Vitro PK:
    • Assess metabolic stability using liver microsomes (human/rodent) .
    • Measure permeability via Caco-2 or PAMPA assays to predict oral bioavailability .
  • In Vivo PK/PD:
    • Administer via IV and oral routes in rodent models to calculate AUC, Cmax, and half-life.
    • Correlate plasma concentrations with target engagement (e.g., receptor occupancy assays) .

Data Interpretation:

  • Use compartmental modeling (e.g., NONMEM) to predict human dosing regimens.
  • Address species-specific metabolism discrepancies with allometric scaling .

Advanced: What strategies can improve the aqueous solubility of this compound without compromising bioactivity?

Answer:
Structural Modifications:

  • Introduce ionizable groups (e.g., tertiary amines) to the azepane ring to enhance pH-dependent solubility .
  • Develop prodrugs (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .

Formulation Approaches:

  • Use cyclodextrins or lipid-based nanoparticles to increase solubility and stability .
  • Test co-solvents (e.g., PEG 400) in preclinical formulations .

Validation:

  • Compare logP values (via shake-flask method) and dissolution profiles pre/post-modification .

Advanced: How should contradictory data on the compound’s biological activity be analyzed and resolved?

Answer:
Root Cause Analysis:

  • Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) .
  • Compound Integrity: Re-test archived batches with HPLC/MS to rule out degradation .
  • Target Selectivity: Perform counter-screens against related receptors (e.g., GPCR panels) .

Statistical Methods:

  • Apply meta-analysis to aggregate data from multiple studies.
  • Use Bayesian modeling to quantify uncertainty in IC50/EC50 values .

Example Workflow:

Replicate assays in triplicate with positive/negative controls.

Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization).

Publish raw datasets for community validation .

Advanced: What environmental fate studies are recommended for assessing ecological risks?

Answer:
Experimental Design:

  • Degradation Studies:
    • Hydrolysis (pH 4–9, 25–50°C) to simulate environmental breakdown .
    • Photolysis under UV light to assess sunlight-induced degradation.
  • Ecotoxicology:
    • Test acute toxicity in Daphnia magna and algae (OECD 202/201 guidelines).
    • Measure bioaccumulation potential via octanol-water partition coefficients (logKow) .

Data Application:

  • Model predicted environmental concentrations (PEC) using EUSES or USEtox .

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